(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Overview
Description
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative It is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α-keto acid or an α,β-unsaturated acid, in the presence of a chiral catalyst. Another approach involves the use of chiral auxiliaries or reagents to induce the desired stereochemistry during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enzymatic methods, such as the use of transaminases or dehydrogenases, can also be employed to achieve high enantioselectivity and yield. These methods are often preferred due to their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl) for tosylation, followed by nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. It serves as a model compound for understanding the stereochemical requirements of various biochemical processes.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. In receptor modulation, it may interact with the receptor’s binding site, altering its conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid: The enantiomer of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, with different stereochemistry.
(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid: A diastereomer with different stereochemistry at one of the chiral centers.
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid: Another diastereomer with different stereochemistry at one of the chiral centers.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of chirality in various applications.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348593 | |
Record name | (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62023-61-4 | |
Record name | (αR,βR)-β-Amino-α-hydroxybenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62023-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanoic acid, β-amino-α-hydroxy-, [R-(R*,R*)] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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